BPN14770, chemically named 2-(4-((2-(3-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl)methyl)phenyl)acetic acid, is a novel, highly selective, allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme. [, ] This selectivity stems from its unique binding to a single amino acid present in the primate PDE4D, differentiating it from other PDE4 subtypes. [, ] BPN14770 has garnered significant attention in scientific research for its potential therapeutic applications in neurocognitive disorders, particularly in the context of Alzheimer’s disease (AD) and Fragile X syndrome. [, , , , ]
Zatolmilast was developed by Tetra Therapeutics and is currently under investigation for various indications, including fragile X syndrome and Alzheimer’s disease. It is classified under small molecule drugs targeting phosphodiesterases, specifically focusing on the PDE4D isoform, which plays a crucial role in modulating cAMP signaling pathways in the brain .
The synthesis of zatolmilast involves a multi-step process that utilizes various organic chemistry techniques. The design and optimization of the compound were guided by iterative analysis of X-ray crystal structures, which helped refine its efficacy and selectivity towards the PDE4D isoform.
Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and selectivity during each step .
Zatolmilast has a molecular formula of C21H15ClF3NO2 and a molecular weight of approximately 397.80 g/mol. Its structure features a complex arrangement that allows for selective binding to the PDE4D isoform.
The InChIKey for zatolmilast is LTSUMTMGJHPGFX-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .
Zatolmilast primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a pharmaceutical agent.
These metabolic pathways are critical for understanding the pharmacokinetics and potential drug-drug interactions associated with zatolmilast .
Zatolmilast functions as an allosteric modulator of phosphodiesterase 4D, selectively enhancing cAMP signaling rather than completely inhibiting it. This mechanism is significant because it allows for sustained cAMP activity in neurons, which is essential for cognitive processes.
Zatolmilast exhibits several notable physical and chemical properties:
Zatolmilast is primarily being investigated for its potential applications in treating cognitive disorders:
The compound has received orphan drug designation due to its focus on rare diseases, highlighting its importance in addressing unmet medical needs .
Zatolmilast (BPN14770) binds to a unique allosteric pocket in PDE4D distinct from the catalytic site. This site involves the upstream conserved region 2 (UCR2), particularly the residue Phe196 in PDE4D, which forms π-stacking interactions with the inhibitor’s trifluoromethylpyridyl moiety [4] [7]. UCR2 acts as a "capping" domain over the catalytic core, and its conformational flexibility enables selective binding. Key residues governing this interaction include:
Unlike catalytic site inhibitors (e.g., roflumilast), Zatolmilast’s binding does not compete with cAMP but instead stabilizes an autoinhibitory conformation of UCR2, reducing catalytic efficiency by 40–60% [4] [8].
Table 1: Allosteric Site Residues Critical for Zatolmilast Binding
Residue | Domain | Interaction Type | Functional Impact |
---|---|---|---|
Phe196 | UCR2 | π-Stacking | Anchors aromatic core |
Asp438 | M-pocket | H-bonding | Stabilizes carboxylate |
Gln535 | Q-pocket | Hydrophobic | Controls orientation |
His330 | Metal-binding | Coordinational | Indirect allosteric modulation |
Molecular dynamics simulations reveal that Zatolmilast binding induces torsional rearrangement in the PDE4D hinge region (residues 370–396), increasing the distance between UCR2 and the catalytic domain by 8.2 Å. This reduces cAMP accessibility without fully blocking the active site [4] [7]. Long isoforms (e.g., PDE4D3/D7) show greater conformational flexibility than short isoforms (e.g., PDE4D1/D2), explaining Zatolmilast’s 100-fold selectivity for PDE4D3/D7 (IC₅₀ = 7.4–7.8 nM) over PDE4D2 (IC₅₀ = 127 nM) [8]. Phosphorylation of UCR1 at Ser54/Ser129 further enhances this effect by stabilizing UCR2’s closed conformation [8] [10].
Zatolmilast elevates compartmentalized cAMP pools in neurons by selectively inhibiting PDE4D isoforms tethered to scaffolding proteins. Key mechanisms include:
Sustained cAMP microdomains activate PKA-dependent CREB phosphorylation at Ser133. In murine models, Zatolmilast (0.3 mg/kg) increased pCREB by 80% in the hippocampus within 24 hours, correlating with BDNF upregulation (2.1-fold increase) [8] [9]. This cascade enhances synaptogenesis and long-term potentiation (LTP) by activating immediate early genes (e.g., c-Fos, Arc) [9] [10]. Critically, Zatolmilast’s allosteric action avoids maximal PDE4D inhibition, preserving basal cAMP turnover and reducing off-target effects [4] [8].
Zatolmilast exhibits isoform-dependent inhibition driven by UCR1/UCR2 integrity:
Table 2: Inhibition Kinetics of PDE4D Isoforms by Zatolmilast
Isoform | Structure | IC₅₀ (nM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
PDE4D3 | Long (UCR1+/UCR2+) | 7.4 | 0.8 × 10⁶ M⁻¹s⁻¹ |
PDE4D7 | Long (UCR1+/UCR2+) | 7.8 | 0.7 × 10⁶ M⁻¹s⁻¹ |
PDE4D1 | Short (UCR2+) | 1018 | 2.3 × 10⁶ M⁻¹s⁻¹ |
PDE4D2 | Short (UCR2+) | 127 | 1.9 × 10⁶ M⁻¹s⁻¹ |
Data sourced from [8]
Long isoforms show 10–140-fold higher sensitivity due to UCR1’s role in stabilizing the autoinhibited conformation. Deletion of UCR2 abolishes inhibition (IC₅₀ > 6,500 nM) [8]. Zatolmilast’s affinity for PDE4D3 is 15-fold higher than rolipram’s, despite lower catalytic site occupancy [7] [8].
Validated biomarkers for PDE4D engagement include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7